molecular formula C6H7Cl2N3 B174002 4,6-dichloro-N-ethylpyrimidin-2-amine CAS No. 10371-48-9

4,6-dichloro-N-ethylpyrimidin-2-amine

Cat. No. B174002
CAS RN: 10371-48-9
M. Wt: 192.04 g/mol
InChI Key: JDWUPHRMFWCUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-N-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H7Cl2N3. It has a molecular weight of 192.05 . It’s used in research and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for 4,6-dichloro-N-ethylpyrimidin-2-amine is 1S/C6H7Cl2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11) .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including “4,6-dichloro-N-ethylpyrimidin-2-amine”, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes: The literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Synthesis of N-Heteroaryl Substituted Adamantane-Containing Amines

  • Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” can be used in the synthesis of N-heteroaryl substituted adamantane-containing amines, which are of substantial interest for their perspective antiviral and psychotherapeutic activities .
  • Methods of Application: The chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .
  • Results or Outcomes: The introduction of the second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd (0) catalysis .

3. Synthesis of Pesticides

  • Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” can be used in the synthesis of pesticides. The compound is a key intermediate in the production of Azoxystrobin, a methoxy acrylate (Strobilurin) series bactericidal agent .
  • Methods of Application: The synthesis involves a series of chemical reactions, including nucleophilic substitution reactions and chlorination .
  • Results or Outcomes: The preparation method is environmentally friendly, low in cost, high in quality, and suitable for industrial production .

4. Preparation of 4,6-Dichloropyrimidine

  • Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” can be prepared from 4,6-dihydroxypyrimidine through a series of chemical reactions .
  • Methods of Application: The preparation involves the use of dichloroethane and a chlorination catalyst, followed by the addition of thionyl chloride .
  • Results or Outcomes: The preparation method is simple, convenient, and environmentally friendly, with a total reaction yield of over 83% based on diethyl malonate .

5. Synthesis of Azoxystrobin

  • Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” is a key intermediate in the synthesis of Azoxystrobin, a methoxy acrylate (Strobilurin) series bactericidal agent . Azoxystrobin is efficient and has a wide spectrum, showing good activity against nearly all mycota diseases such as Powdery Mildew, rust, glume blight, net blotch, oidium, rice blast etc .
  • Methods of Application: The synthesis involves a series of chemical reactions, including nucleophilic substitution reactions and chlorination .
  • Results or Outcomes: The preparation method is environmentally friendly, low in cost, high in quality, and suitable for industrial production .

6. Preparation of 4,6-Dichloropyrimidine

  • Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” can be prepared from 4,6-dihydroxypyrimidine through a series of chemical reactions .
  • Methods of Application: The preparation involves the use of dichloroethane and a chlorination catalyst, followed by the addition of thionyl chloride .
  • Results or Outcomes: The preparation method is simple, convenient, and environmentally friendly, with a total reaction yield of over 83% based on diethyl malonate .

Safety And Hazards

For safety information and hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4,6-dichloro-N-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUPHRMFWCUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424629
Record name (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N-ethylpyrimidin-2-amine

CAS RN

10371-48-9
Record name 4,6-Dichloro-N-ethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10371-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com

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